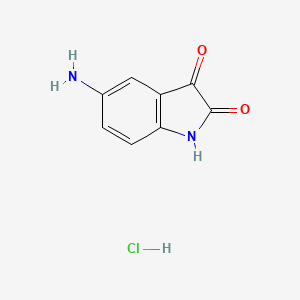

5-Aminoindoline-2,3-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Aminoindoline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. A series of 3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-arylthiazolidin-4-ones and 5-chloro-3-(3-chloro-2-oxo-4-arylazetidin-1-ylimino)indolin-2-ones was synthesized . The structures of the final compounds were confirmed by analytical (C, H, N) and spectral (FT-IR, 1H NMR, 13C NMR and Mass) data .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a five-membered nitrogenous ring . The molecular weight of the compound is 198.61 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, one method involves the use of methanol, 5-aminoisatin, and 3-acetoxyindol. The reaction is stirred under nitrogen for a certain period, followed by the addition of anhydrous Na2CO3 .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 198.61 . Other properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Polymeric Applications and Material Science

Research into polymers derived from aminoindoline dione derivatives has demonstrated their utility in creating supramolecular aggregates for antifouling applications and potential drug delivery vehicles. For instance, the study on poly(dopamine), a synthetic eumelanin, revealed that it forms supramolecular aggregates of monomers through charge transfer, π-stacking, and hydrogen bonding interactions, suggesting a new structure for poly(dopamine) which contrasts with previously proposed models (Dreyer et al., 2012). Another study demonstrated the synthesis of poly(ester amide) homopolymers via ring-opening polymerization of 3-benzylmorpholine-2,5-dione monomers, indicating their promise as drug delivery vehicles due to the hydrophobic nature of the polymer backbone (Göppert et al., 2022).

Biochemical Interactions and Mechanistic Studies

The interaction of aminoindoline dione derivatives with proteins such as bovine serum albumin (BSA) has been investigated to understand their binding mechanisms and implications for pharmacokinetics and pharmacodynamics. A study on the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with BSA revealed insights into the static quenching mechanism and provided a foundation for further pharmacological research (Alanazi et al., 2018).

Organic Synthesis and Catalysis

Research has also focused on the synthesis and functionalization of aminoindoline dione derivatives for creating novel organic compounds. One study described the efficient synthesis of 4H-pyran derivatives using 2-Aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles, showcasing a green and convenient approach for the synthesis of these compounds with several advantages such as environmental friendliness and excellent yields (Shabani et al., 2021).

Antimycobacterial Agents

The development of antimycobacterial agents from isoindoline-1,3-dione derivatives highlights the potential for these compounds in treating bacterial infections. A study synthesized structurally modified isoindoline-1,3-dione derivatives and assessed their antimycobacterial activity, with some compounds showing significant inhibitory activity against the H37Rv strain (Ahmad et al., 2022).

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial properties of 5-aminoindoline-2,3-dione derivatives have been explored, with studies demonstrating their efficacy against various pathogens. For example, the antiviral action of 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione against herpes simplex type 2 and its potent activity compared to traditional antivirals suggest potential therapeutic applications (GARCIA GANCEDO et al., 2005).

Wirkmechanismus

Target of Action

5-Aminoindoline-2,3-dione hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar mechanism of action.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Safety and Hazards

The safety data sheet for 5-Aminoindoline-2,3-dione indicates that it has some hazards. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It also has precautionary statements P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

5-amino-1H-indole-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c9-4-1-2-6-5(3-4)7(11)8(12)10-6;/h1-3H,9H2,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEHYENWEHAPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)

![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)

![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)

![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)

![2-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2944128.png)